molecular formula C12H16ClN3 B1391221 C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride CAS No. 1257848-41-1

C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride

Cat. No.: B1391221
CAS No.: 1257848-41-1
M. Wt: 237.73 g/mol
InChI Key: OIAPPQZRVPCURP-UHFFFAOYSA-N
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Description

C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride (CPMHCl) is a synthetic compound that has many applications in scientific research. It is a member of the class of compounds known as pyrazolines, which are cyclic compounds containing a five-membered carbon ring with two nitrogen atoms and one oxygen atom. CPMHCl is a white, odorless, crystalline solid and is soluble in water and alcohol. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other organic compounds.

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride and its derivatives are key intermediates in synthesizing various biologically active compounds. These derivatives have shown potential in cancer therapy as small molecule inhibitors, targeting specific tumor cell proliferation, invasion, and metastasis pathways. The optimization of synthetic routes for these compounds is crucial for industrial production, highlighting their significance in medicinal chemistry (Liu, Xu, & Xiong, 2017).

2. Heterocyclic Synthesis

This chemical plays a pivotal role in heterocyclic synthesis, forming the backbone for various pyrazole, pyridine, and pyrimidine derivatives. These synthesized compounds are characterized for potential applications in different scientific fields, including material science and pharmacology (Fadda, Etman, El-Seidy, & Elattar, 2012).

3. Development of Novel Ligands and Complexes

Research has shown the compound's utility in creating novel ligands that can coordinate with metal atoms. These ligands and their metal complexes have potential applications in areas like catalysis and materials chemistry. The crystal structure of these complexes offers insights into their molecular conformation and potential reactivity (Meskini et al., 2010).

4. Corrosion Inhibition

Derivatives of this compound have been investigated for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. These compounds act as effective corrosion inhibitors, demonstrating their applicability in industrial maintenance and protection (Deyab, Fouda, & Abdel-fattah, 2019).

5. Synthesis of Antimicrobial Agents

Compounds synthesized from this compound have shown potential as antimicrobial agents. These synthesized Schiff bases demonstrated moderate to good activity against various bacterial strains, indicating their potential use in developing new antimicrobial drugs (Asiri & Khan, 2010).

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-8-11(9(2)15-14-8)12(13)10-6-4-3-5-7-10;/h3-7,12H,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAPPQZRVPCURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride
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C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride
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C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride
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C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride
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C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride

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